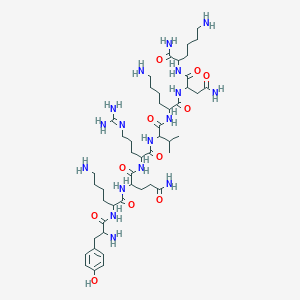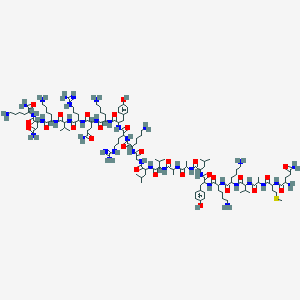
402941-23-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 402941-23-5 is known as JAG-1, scrambled. It is a scrambled sequence of the Jagged-1 protein, which is commonly used as a negative control in scientific research. The molecular formula of this compound is C93H127N25O26S3, and it has a molecular weight of 2107.35.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: JAG-1, scrambled is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of JAG-1, scrambled follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve a purity of ≥95%.
Analyse Chemischer Reaktionen
Types of Reactions: JAG-1, scrambled primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid, which is used to cleave the peptide from the resin during synthesis.
Major Products: The major product formed from these reactions is the purified peptide sequence of JAG-1, scrambled, which is used as a negative control in various biological assays .
Wissenschaftliche Forschungsanwendungen
JAG-1, scrambled is widely used in scientific research as a negative control to study the Notch signaling pathway. This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis. By using JAG-1, scrambled, researchers can differentiate between specific and non-specific effects of the active Jagged-1 protein.
Applications in Various Fields:
Chemistry: Used to study peptide synthesis and purification techniques.
Biology: Employed in cell signaling studies to understand the role of the Notch pathway.
Medicine: Investigated for its potential role in cancer research and developmental biology.
Industry: Utilized in the production of research-grade peptides for various assays.
Wirkmechanismus
JAG-1, scrambled acts as a negative control by having a random sequence of amino acids that are the same as the active fragment of Jagged-1. This scrambled sequence does not activate the Notch signaling pathway, allowing researchers to compare the effects of the active Jagged-1 protein with the inactive scrambled version.
Molecular Targets and Pathways:
Molecular Targets: Notch receptors on the cell surface.
Pathways Involved: Notch signaling pathway, which is involved in cell fate determination and differentiation.
Vergleich Mit ähnlichen Verbindungen
Jagged-1 (active): The active form of the protein that activates the Notch signaling pathway.
Delta-like ligand 1 (DLL1): Another ligand that activates the Notch signaling pathway.
Delta-like ligand 4 (DLL4): A ligand with similar functions in the Notch signaling pathway.
Uniqueness of JAG-1, scrambled: JAG-1, scrambled is unique because it serves as a negative control, allowing researchers to distinguish between specific and non-specific effects of the active Jagged-1 protein. This makes it an invaluable tool in studies involving the Notch signaling pathway.
Eigenschaften
CAS-Nummer |
402941-23-5 |
|---|---|
Molekularformel |
C₉₃H₁₂₇N₂₅O₂₆S₃ |
Molekulargewicht |
2107.35 |
Sequenz |
One Letter Code: RCGPDCFDNYGRYKYCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)
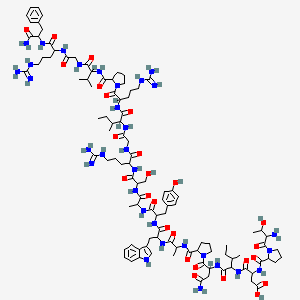
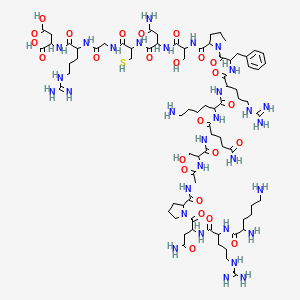
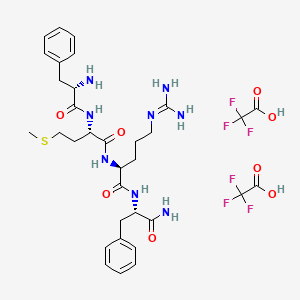
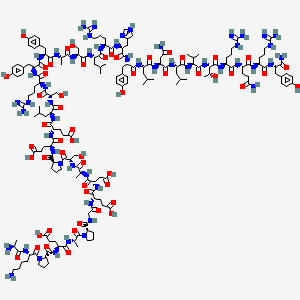
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)
